molecular formula C7H6FNO3 B11916126 4-Fluoro-6-methoxynicotinic acid

4-Fluoro-6-methoxynicotinic acid

Cat. No.: B11916126
M. Wt: 171.13 g/mol
InChI Key: HJROJUVSZBVKEY-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Derivatives in Pharmaceutical and Organic Synthesis

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their diverse applications in medicine and chemical synthesis. In the pharmaceutical industry, nicotinic acid itself is a well-established agent for managing dyslipidemia. Beyond this, the modification of the nicotinic acid scaffold has led to the development of a wide array of therapeutic agents.

Nicotinic acid derivatives have shown efficacy in treating various diseases, including pneumonia and kidney ailments, and some have demonstrated potential in addressing Alzheimer's disease. nih.govresearcher.life They are also a key component in the development of antibacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. emerginginvestigators.org The mechanism of action for some of these derivatives is believed to involve the inhibition of peptide synthesis in susceptible organisms. emerginginvestigators.org

In the field of organic synthesis, nicotinic acid derivatives serve as crucial intermediates. The pyridine (B92270) ring, a core component of these molecules, is a common motif in many biologically active compounds. The ability to introduce various substituents onto this ring allows chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby influencing their biological targets and pharmacokinetic profiles.

Research Context and Scope of 4-Fluoro-6-methoxynicotinic Acid Investigations

Direct and extensive research focused solely on the biological activities of this compound is not widely available in published literature. However, its significance is apparent from its use as an intermediate in the synthesis of more complex molecules. The strategic placement of the fluoro and methoxy (B1213986) groups makes it a valuable precursor in multi-step synthetic pathways.

The fluorine atom, in particular, is a common addition in modern drug design. The introduction of fluorine can significantly alter the properties of a molecule by enhancing metabolic stability, increasing binding affinity to target proteins, and improving bioavailability.

Investigations into compounds structurally related to this compound often explore their potential as inhibitors of specific enzymes or as ligands for various receptors. For instance, fluorinated and methoxylated compounds are explored for their potential to act as selective inhibitors of enzymes like monoamine oxidase-B, which is a target in the treatment of neurodegenerative diseases.

While dedicated studies on this compound are limited, its role as a building block in the synthesis of novel compounds for pharmaceutical research underscores its importance in the ongoing quest for new and improved therapeutic agents. Its utility is documented in patent literature, where it is cited as a reagent in the preparation of more complex chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

HJROJUVSZBVKEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 6 Methoxynicotinic Acid

Conventional Synthetic Routes to Halogenated Methoxynicotinic Acids

Traditional methods for synthesizing halogenated methoxynicotinic acids often rely on well-established, multi-step linear or convergent strategies. These routes typically involve the sequential introduction of functional groups onto a pyridine (B92270) or a pre-functionalized ring system.

Multi-step Linear Syntheses and Precursors

Multi-step linear syntheses involve a sequential series of reactions where each step modifies the substrate to build towards the final product. libretexts.orgyoutube.comyoutube.comyoutube.com A common starting material for such syntheses is 4-methoxyaniline, which can undergo cyclization, followed by other functional group manipulations. For instance, a three-step synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was developed from 4-methoxyaniline, involving cyclization, nitration, and chlorination. atlantis-press.com This highlights a typical linear approach where the quinoline (B57606) core is first constructed and then further functionalized.

The synthesis of related fluorinated nicotinic acids often starts from readily available pyridine derivatives. For example, the preparation of 6-fluoronicotinic acid has been achieved starting from 2,5-dibromopyridine. google.com This process involves a Grignard exchange reaction followed by reaction with a chloroformate to yield a 6-bromonicotinate, which is subsequently fluorinated and hydrolyzed. google.com

Convergent Synthetic Strategies and Reaction Conditions

In the context of halogenated methoxynicotinic acids, a convergent approach might involve the synthesis of a fluorinated pyridine fragment and a separate fragment containing the carboxylic acid or a precursor group, which are then coupled. For example, the synthesis of 4-trifluoromethyl nicotinic acid has been reported via the reaction of 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone with 3-amino acrylonitrile (B1666552) to form 4-trifluoromethyl nicotinonitrile, which is then hydrolyzed to the final acid. google.com

The reaction conditions for these syntheses are often specific to the desired transformation. For instance, fluorination reactions can be achieved using various reagents and catalysts. Palladium-catalyzed fluorination of aryl triflates has been developed, although it can be limited by reactivity with certain substrates. acs.org Silver(II) fluoride (B91410) (AgF2) has emerged as a useful reagent for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom, often under ambient conditions. researchgate.netacs.orgorgsyn.org This method provides a direct route to 2-fluoroheteroarenes which can then undergo further functionalization. acs.org

Precursor Reagents and Conditions Product Reference
4-Methoxyaniline1. Ethyl acetoacetate, polyphosphoric acid, 170 °C4-Chloro-6-methoxy-2-methyl-3-nitroquinoline atlantis-press.com
2. Propionic acid, nitric acid, 125 °C
3. Phosphorus oxychloride, N,N-Dimethylformamide, 110 °C
2,5-Dibromopyridine1. Isopropyl magnesium chloride, catalyst6-Fluoronicotinic acid google.com
2. Chloroformate or Boc2O
3. Tetramethyl ammonium (B1175870) fluoride
4. Hydrolysis
4-Ethoxy-1,1,1-trifluoro-3-alkene-2-ketone and 3-Amino acrylonitrile1. Ethanol (B145695), reflux4-Trifluoromethyl nicotinic acid google.com
2. Sodium ethoxide
3. Hydrolysis

Green Chemistry Approaches in the Synthesis of 4-Fluoro-6-methoxynicotinic Acid and Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to develop more sustainable and environmentally friendly processes. nih.govresearchgate.net These approaches focus on minimizing waste, using safer materials, and improving energy efficiency.

Atom-Economical Transformations and Waste Minimization

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. jocpr.comwikipedia.orgprimescholars.com Processes with high atom economy generate less waste, which is both environmentally and economically advantageous. wikipedia.org

Historical methods for producing nicotinic acid, for example, often had very low atom economies. The oxidation of 3-methylpyridine (B133936) with oxidizing agents like CrO3 or KMnO4 resulted in significant inorganic waste and atom economies as low as 10% and 21%, respectively. nih.gov In contrast, the gas-phase oxidation of 3-picoline offers a much higher atom economy of 87%. nih.gov The development of catalytic processes that avoid stoichiometric reagents is a key strategy for improving atom economy. wikipedia.orgprimescholars.com For instance, catalytic hydrogenation is considered a highly atom-economical reaction. wikipedia.org

Utilization of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives. google.com For the recovery of pyridine and its derivatives, alkyl acetates have been proposed as environmentally acceptable substitutes for more hazardous solvents like benzene. google.com Water is also an attractive green solvent, and processes like bipolar membrane electrodialysis have been explored for nicotinic acid production. nih.gov Research into solvent-free synthesis and the use of less hazardous solvents is an active area in the synthesis of pyridine derivatives. nih.govbhu.ac.in

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. bhu.ac.inresearchgate.net The development of new catalysts is crucial for the synthesis of complex molecules like this compound.

Palladium-catalyzed C-H fluorination has been a significant area of research, allowing for the direct introduction of fluorine into aromatic rings. acs.orgnih.gov These methods often require directing groups to achieve regioselectivity. nih.gov Silver-catalyzed fluorination has also been developed, offering an alternative approach. nih.gov Furthermore, the use of reusable heterogeneous catalysts, such as activated fly ash, is being explored for the synthesis of pyridine derivatives to simplify purification and reduce waste. bhu.ac.in These catalytic methods offer the potential for more sustainable and efficient routes to fluorinated nicotinic acids and their analogs.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a static batch reactor, has emerged as a powerful technology in chemical synthesis. mdpi.com Its application to the synthesis of this compound, while not extensively documented in dedicated studies, can be extrapolated from the successful application of this technology to other fluorinated and heterocyclic compounds. The primary advantages of flow chemistry include superior control over reaction parameters, enhanced safety, and seamless scalability. nih.gov

Continuous flow reactor systems are central to leveraging the benefits of flow chemistry for the synthesis of this compound. These systems typically consist of pumps to deliver reagents, a reactor where the chemical transformation occurs, and a back-pressure regulator to control the reaction pressure. The reactor itself can be a simple tube, often made of inert materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP), or a more complex microreactor chip. mdpi.comnih.gov

The precise control over parameters such as residence time, temperature, and stoichiometry allows for rapid reaction optimization. For instance, in the synthesis of fluorinated compounds, which can be highly energetic, a continuous flow setup enables efficient heat dissipation due to the high surface-area-to-volume ratio of the reactor. mdpi.com This prevents the formation of hot spots and reduces the risk of runaway reactions.

A hypothetical flow setup for a key fluorination step in the synthesis of a precursor to this compound could involve the following parameters, derived from analogous fluorination reactions in flow:

ParameterValueRationale
Reactor Type Plug Flow Reactor (PFR)Allows for uniform irradiation in photochemical steps and excellent temperature control.
Reactor Material Fluorinated Ethylene Propylene (FEP)Chemically inert to corrosive fluorinating agents. nih.gov
Residence Time 5 - 20 minutesShort residence times minimize byproduct formation and increase throughput.
Temperature 80 - 150 °CHigher temperatures can accelerate reaction rates, which is safely achievable in flow.
Pressure 5 - 10 barPrevents boiling of solvents at elevated temperatures.
Reagent Introduction Separate channels for substrate and fluorinating agentEnhances mixing and safety by keeping reactive components separate until the reaction zone.

This level of control allows for the rapid screening of reaction conditions to identify the optimal parameters for yield and purity, a process that is significantly more time-consuming in traditional batch chemistry.

Process intensification, the development of smaller, more efficient, and more sustainable manufacturing processes, is a key benefit of flow chemistry. In the context of synthesizing this compound, this translates to higher productivity from a smaller reactor footprint. The continuous nature of flow synthesis means that production can be scaled up by simply running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel.

For example, a laboratory-scale flow system might produce several grams of a key intermediate per hour. To scale up to kilogram production, the same optimized conditions can be applied to a larger reactor or multiple identical reactors, avoiding the often-unpredictable challenges of scaling up batch reactions. This linear scalability is a significant advantage for industrial production.

The table below illustrates the potential scalability of a hypothetical flow synthesis of a precursor to this compound, based on reported scalability for similar processes.

ScaleReactor VolumeFlow RateThroughput
Laboratory 10 mL1 mL/min~5 g/hour
Pilot 100 mL10 mL/min~50 g/hour
Production 1 L100 mL/min~0.5 kg/hour

This demonstrates the potential for significant throughput in a continuous manufacturing setting.

The synthesis of fluorinated aromatic compounds often involves the use of hazardous reagents and the generation of unstable intermediates. Flow chemistry provides a much safer environment for handling such species compared to batch processing. nih.gov The small internal volume of a flow reactor means that only a small quantity of the hazardous material is present at any given time, minimizing the risk associated with any potential incident. mdpi.com

For instance, a potential synthetic route to this compound could involve a nitration step, which is notoriously exothermic and can lead to explosive intermediates. nih.gov In a flow system, the heat generated by the reaction is rapidly dissipated, and the unstable nitro-intermediate is immediately consumed in the next reaction step in a "telescoped" synthesis, without the need for isolation. nih.gov

Key safety advantages of flow chemistry for the synthesis of this compound precursors include:

Minimized Reaction Volume: Reduces the amount of hazardous material at any point in time.

Enhanced Heat Transfer: Prevents dangerous temperature excursions. mdpi.com

In-situ Generation and Consumption: Unstable intermediates can be generated and used immediately without isolation. nih.gov

Contained System: Reduces operator exposure to toxic or corrosive chemicals.

These features make flow chemistry an attractive option for the development of safe and robust manufacturing processes for complex molecules like this compound.

Reactivity and Transformation of 4 Fluoro 6 Methoxynicotinic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the formation of various derivatives such as esters and amides, and can also be removed through decarboxylation to generate radical species.

The carboxylic acid functionality of 4-Fluoro-6-methoxynicotinic acid can be readily converted into esters and amides through standard condensation reactions. These transformations are fundamental in medicinal chemistry for altering a molecule's solubility, stability, and cell permeability.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. A particularly useful method involves the creation of activated esters, such as tetrafluorophenyl (TFP) esters. For instance, the related compound 6-fluoronicotinic acid can be converted to its 2,3,5,6-tetrafluorophenyl ester, which serves as a prosthetic group for labeling biomolecules. nih.gov This TFP ester is stable and reactive enough to form amide bonds with primary amines on peptides. nih.gov This indicates that this compound can be similarly activated for subsequent reactions.

Amidation: The synthesis of amides from this compound involves coupling it with a primary or secondary amine. This reaction is typically facilitated by common peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Patent literature concerning related 4-pyridone-3-carboxylic acid derivatives describes the formation of both esters (-COOR) and amides (-CONR'R''), highlighting the general applicability of these transformations to this class of compounds. google.com

Reaction TypeReagents and ConditionsProduct Type
Esterification Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC)Ester
Activated Ester 2,3,5,6-Tetrafluorophenol, Coupling agentTetrafluorophenyl Ester
Amidation Amine (R-NH₂), Peptide coupling agents (e.g., HATU, HOBt)Amide

The removal of the carboxylic acid group via decarboxylation is a powerful strategy for generating carbon-centered radicals, which can then participate in a variety of bond-forming reactions. rsc.org

Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have made the decarboxylation of carboxylic acids a versatile tool. princeton.edunih.gov In these processes, the carboxylic acid can be converted into a redox-active intermediate, such as an N-hydroxyphthalimide (NHP) ester. This intermediate can then undergo single-electron reduction or oxidation, leading to the loss of carbon dioxide and the formation of a pyridine-centered radical. princeton.edu

Another established method is the Barton decarboxylation, which involves converting the carboxylic acid into a thiohydroxamate ester. libretexts.org Upon initiation with a radical source, this ester fragments to release a carbon radical and a stable pyridine-based byproduct. libretexts.org While these methods are general, they are applicable to aromatic and heteroaromatic carboxylic acids and thus represent viable pathways for the radical generation from this compound. nih.govresearchgate.net Such radicals are valuable intermediates for forging new carbon-carbon or carbon-heteroatom bonds.

Decarboxylation MethodKey IntermediateRadical Generation Principle
Photoredox Catalysis N-Hydroxyphthalimide (NHP) Ester or Mixed AnhydridePhoto-induced single-electron transfer to or from the intermediate, followed by CO₂ extrusion. princeton.edunih.gov
Barton Decarboxylation Thiohydroxamate Ester (Barton Ester)Radical-induced fragmentation of the N-O bond and subsequent decarboxylation. libretexts.org

Reactions Involving the Fluorine Substituent

The fluorine atom at the C4 position significantly influences the reactivity of the pyridine (B92270) ring, primarily by serving as an excellent leaving group in nucleophilic aromatic substitution reactions.

The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen atom. This electron deficiency makes the ring susceptible to attack by nucleophiles. The fluorine atom at the C4 position of this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr).

The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the initial nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in this context. Studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. acs.org This highlights the superior reactivity of fluoropyridines in SNAr reactions. acs.org A wide range of nucleophiles, including those based on oxygen (alcohols, phenols), nitrogen (amines, azoles), and sulfur (thiols), can displace the fluoride under relatively mild conditions. acs.orgnih.gov

This reactivity provides a powerful and site-specific method for introducing diverse functional groups at the C4 position of the pyridine ring, making it a valuable tool for late-stage functionalization of complex molecules. acs.org

Nucleophile TypeExample NucleophileProduct
Oxygen Butanol4-Butoxy-6-methoxynicotinic acid
Nitrogen Morpholine4-(Morpholin-4-yl)-6-methoxynicotinic acid
Sulfur Thiophenol4-(Phenylthio)-6-methoxynicotinic acid
Carbon Nitrile Anions4-Cyanomethyl-6-methoxynicotinic acid researchgate.net

In contrast to its role in activating the ring for nucleophilic attack, the fluorine atom is a strongly deactivating group for electrophilic aromatic substitution. The high electronegativity of fluorine withdraws electron density from the π-system of the pyridine ring, making it less susceptible to attack by electrophiles. nih.gov Theoretical studies show that fluorine substitution causes the carbon atom it is attached to to gain a net positive charge, which would repel incoming electrophiles. nih.gov

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C6 position is generally stable, but it can be cleaved under specific conditions to reveal a hydroxyl group, which can then be used for further functionalization. This O-demethylation reaction is a common transformation in organic synthesis.

Several methods are available for the cleavage of aryl methyl ethers. Strong Lewis acids are particularly effective; Boron tribromide (BBr₃) is a classic and powerful reagent for this purpose, typically used at low temperatures. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can effect O-demethylation, often with heating. chem-station.comepo.org Strong Brønsted acids, such as 47% hydrobromic acid (HBr) at high temperatures, can also be employed. chem-station.com

For substrates containing sensitive functional groups, milder and more selective methods have been developed. A notable example is the use of L-selectride, which has been shown to chemoselectively demethylate 4-methoxypyridine (B45360) in the presence of other methoxy groups on different aromatic systems. researchgate.netelsevierpure.com This selectivity is crucial when working with complex molecules where multiple reactive sites are present. The cleavage of the methoxy group in this compound would yield the corresponding 6-hydroxypyridine derivative, a valuable intermediate for synthesizing new analogues.

ReagentConditionsDescription
Boron tribromide (BBr₃) Low temperature (e.g., -78°C to rt) in an inert solvent (e.g., DCM)Strong and general Lewis acid-mediated demethylation. chem-station.com
Aluminum chloride (AlCl₃) Heating in an inert solventA strong Lewis acid, less reactive than BBr₃. chem-station.com
Hydrobromic acid (HBr) High temperature (e.g., ~130°C)Strong Brønsted acid-mediated cleavage. chem-station.com
L-selectride Refluxing in THFA chemoselective method for methoxypyridines. researchgate.netelsevierpure.com

Ether Cleavage and Functional Group Interconversion

The methoxy and carboxylic acid groups are primary sites for transformations involving cleavage and interconversion.

Ether Cleavage: The methyl ether at the C6 position is susceptible to cleavage under strong acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, which transforms it into a good leaving group (an alcohol). masterorganicchemistry.com A halide ion then attacks the methyl group in an SN2 reaction, yielding 4-fluoro-6-hydroxynicotinic acid and a methyl halide. masterorganicchemistry.com This transformation from a methoxy to a hydroxyl group significantly alters the electronic properties and potential hydrogen-bonding interactions of the molecule.

Functional Group Interconversion (FGI): The carboxylic acid moiety is a versatile handle for a wide range of functional group interconversions. imperial.ac.uk These transformations allow for the synthesis of diverse derivatives. Standard organic chemistry protocols can be employed to convert the carboxylic acid into esters, amides, acid chlorides, or alcohols. ub.eduvanderbilt.edu For instance, esterification can be achieved by reacting the acid with an alcohol under acidic catalysis, while treatment with thionyl chloride (SOCl₂) can produce the corresponding acyl chloride. This highly reactive intermediate can then be converted into amides by reacting with amines. Furthermore, reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (4-fluoro-6-methoxypyridin-3-yl)methanol.

Starting GroupReagent(s)Resulting GroupTransformation Type
-COOH (Carboxylic Acid)ROH, H⁺-COOR (Ester)Esterification
-COOH (Carboxylic Acid)SOCl₂-COCl (Acyl Chloride)Halogenation
-COCl (Acyl Chloride)R₂NH-CONR₂ (Amide)Amidation
-COOH (Carboxylic Acid)LiAlH₄ then H₂O-CH₂OH (Alcohol)Reduction
-OCH₃ (Methoxy Ether)HBr or HI-OH (Hydroxyl)Ether Cleavage

Methoxy Group as a Directing or Activating Element in Pyridine Chemistry

The methoxy group at the C6 position plays a crucial role in dictating the reactivity and regioselectivity of substitution reactions on the pyridine ring. Its influence is twofold, stemming from a combination of resonance and inductive effects. vaia.com

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring. This electron donation via resonance increases the electron density at the positions ortho (C5) and para (C3) to the methoxy group. vaia.comyoutube.com

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond. vaia.com

In the context of electrophilic aromatic substitution, the resonance effect generally outweighs the inductive effect, making the methoxy group an activating, ortho, para-director. youtube.com However, the pyridine ring itself is an electron-deficient system due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. stackexchange.com The activating +M effect of the methoxy group at C6 partially counteracts this deactivation, especially at the C5 position (ortho) and the C3 position (para). This makes these sites more susceptible to electrophilic attack than they would be in an unsubstituted pyridine ring.

EffectDescriptionAffected PositionsOverall Impact on Electrophilic Substitution
Resonance (+M)Electron donation from oxygen lone pairs into the ring.Increases electron density at C3 and C5.Activating
Inductive (-I)Electron withdrawal through the C-O sigma bond due to oxygen's electronegativity.Decreases electron density along the sigma framework.Deactivating

Pyridine Ring Functionalization and Derivatization

Further modification of the this compound core allows for the creation of a wide array of complex derivatives.

Regioselective Substitution Reactions on the Nicotinic Acid Core

The outcome of substitution reactions on the pyridine ring is determined by the combined directing effects of the nitrogen atom and the three substituents. For electrophilic aromatic substitution, the likely site of reaction can be predicted by analyzing these influences:

Pyridine Nitrogen: Strongly deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). stackexchange.com

Carboxylic Acid (-COOH) at C3: A deactivating, meta-directing group. It directs incoming electrophiles to the C5 position.

Fluorine (-F) at C4: A deactivating, ortho, para-directing group due to competing inductive withdrawal and resonance donation. It directs to the C3 and C5 positions.

Methoxy (-OCH₃) at C6: An activating, ortho, para-directing group. It strongly directs towards the C5 position (ortho) and the C3 position (para). reddit.com

All the directing influences converge on the C5 position. The carboxylic acid, fluorine, and pyridine nitrogen all favor substitution at C5. The methoxy group, being an ortho, para-director, also strongly activates the C5 position. Therefore, electrophilic substitution reactions on this compound are expected to occur with high regioselectivity at the C5 position.

Halogenation and Metallation Strategies for Further Derivatization

Halogenation and metallation are key strategies for introducing new functional groups onto the pyridine ring, paving the way for cross-coupling reactions and further derivatization.

Halogenation: Based on the regiochemical analysis above, direct halogenation (e.g., bromination with Br₂ or chlorination with NCS) would be expected to install a halogen atom at the C5 position. This would yield compounds such as 5-bromo-4-fluoro-6-methoxynicotinic acid or 5-chloro-4-fluoro-6-methoxynicotinic acid. These new halogenated derivatives can then serve as substrates for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Metallation: Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization. In this molecule, both the carboxylic acid and methoxy groups can act as directed metalation groups (DMGs). Treatment with a strong base, such as lithium diisopropylamide (LDA), would likely result in the abstraction of the most acidic proton on the ring, which is at the C5 position, facilitated by the directing influence of the adjacent C6-methoxy and C4-fluoro groups. The resulting C5-lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce new substituents at this specific position.

StrategyTypical ReagentsPosition of FunctionalizationIntermediate/Product TypePotential for Further Reaction
Electrophilic HalogenationBr₂, Lewis Acid or NCSC55-Halo-4-fluoro-6-methoxynicotinic acidSubstrate for cross-coupling reactions
Directed ortho-Metallation (DoM)1. LDA or n-BuLi 2. Electrophile (E⁺)C55-E-4-fluoro-6-methoxynicotinic acidIntroduction of diverse functional groups (E)

Derivatization and Analog Synthesis of 4 Fluoro 6 Methoxynicotinic Acid Derivatives

Structural Modification for Exploration of Biological Activity

The strategic modification of the 4-Fluoro-6-methoxynicotinic acid core is a key approach to investigating its structure-activity relationship (SAR) and identifying derivatives with enhanced biological profiles. The presence of the fluoro and methoxy (B1213986) groups, along with the carboxylic acid moiety, provides multiple avenues for chemical alteration.

Research in this area often involves the modification of the carboxylic acid group to form a variety of functional derivatives, including esters and amides. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for biological interactions. For instance, the conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, potentially altering the binding mode of the molecule to its biological target.

Furthermore, the pyridine (B92270) ring itself can be a target for modification. While the existing fluoro and methoxy substituents offer specific electronic and steric properties, their replacement or the introduction of additional substituents can be explored to fine-tune the molecule's activity. The fluorine atom, in particular, is a common feature in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.

Synthesis of Scaffold-Based Analogs and Heterocyclic Hybrids

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecular architectures, including scaffold-based analogs and heterocyclic hybrids. This approach aims to combine the favorable properties of the nicotinic acid core with those of other pharmacologically relevant moieties.

One common strategy involves the coupling of the carboxylic acid group of this compound with various amines or alcohols to generate a library of amide or ester derivatives. This can be achieved through standard peptide coupling reagents or esterification conditions. The selection of the coupling partners is often guided by the desired therapeutic target, with the goal of introducing new pharmacophoric elements that can interact with specific binding sites.

The synthesis of heterocyclic hybrids involves the fusion or linkage of the this compound scaffold to other heterocyclic ring systems. This can lead to the creation of novel chemical entities with unique three-dimensional shapes and electronic properties. Such hybrid molecules may exhibit multi-target activity or improved selectivity compared to the parent compound.

Isosteric Replacements and Bioisosterism in Nicotinic Acid Scaffolds

The concept of isosterism and bioisosterism is a powerful tool in medicinal chemistry for optimizing lead compounds. Isosteres are atoms, ions, or molecules in which the peripheral layers of electrons can be considered identical. Bioisosteres are substituents or groups that produce broadly similar biological properties.

In the context of the this compound scaffold, isosteric replacements can be employed to modulate its pharmacokinetic and pharmacodynamic properties. For example, the carboxylic acid group can be replaced by other acidic functional groups, such as a tetrazole or a hydroxamic acid. These bioisosteres can mimic the acidic nature of the carboxylic acid while offering different metabolic stability, pKa values, and binding interactions.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

4-Fluoro-6-methoxynicotinic Acid as a Key Synthetic Intermediate

In synthetic organic chemistry, the value of a building block is determined by its ability to be readily transformed into more complex structures. This compound serves as an exemplary synthetic intermediate due to the presence of multiple, distinct reactive sites: the carboxylic acid, the electron-rich pyridine (B92270) ring, and the specific substitution pattern of the fluoro and methoxy (B1213986) groups.

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound is a prized precursor for elaborate heterocyclic frameworks. The carboxylic acid group is a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction to an alcohol. These reactions are often the first step in building larger, more complex systems.

The fluorine atom at the 4-position and the methoxy group at the 6-position activate the pyridine ring for specific reactions. The fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to create diverse substituted pyridine derivatives. This method is a powerful tool for generating libraries of compounds for biological screening. For instance, similar fluorinated nicotinic acids, such as 6-fluoronicotinic acid, are synthesized from precursors like 2-fluoro-5-methylpyridine (B1304807) through oxidation, demonstrating the utility of the fluoro-pyridine scaffold in creating functionalized acids for further elaboration.

Precursor in Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. rug.nl Carboxylic acids are key components in some of the most powerful MCRs, such as the Ugi and Passerini reactions.

While specific examples utilizing this compound in MCRs are not extensively documented, its structure is ideally suited for such applications. As the carboxylic acid component in an Ugi four-component reaction, it could be combined with an amine, a ketone or aldehyde, and an isocyanide to rapidly generate complex α-acylamino carboxamide structures. rug.nl The resulting products would bear the unique 4-fluoro-6-methoxy-pyridine motif, making this a highly efficient strategy for creating novel and structurally diverse molecular libraries for drug discovery. The synthesis of various heterocyclic systems, such as dihydropyridines and spiro-derivatives, has been successfully achieved through MCRs using other cyclic starting materials, highlighting the potential for applying this strategy to nicotinic acid derivatives. nih.gov

Design and Synthesis of Bioactive Molecules Based on the Nicotinic Acid Scaffold

The nicotinic acid (or niacin/vitamin B3) structure is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. usda.gov Its derivatives are known to exhibit a wide range of biological activities. The addition of fluorine and a methoxy group to this scaffold can significantly enhance or modify its pharmacological profile.

General Medicinal Chemistry Applications

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. rsc.org The fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability due to its lipophilicity. nih.gov In the context of this compound, the fluorine atom is expected to positively influence the pharmacokinetic and pharmacodynamic properties of its derivatives.

The nicotinic acid scaffold itself has been the basis for developing molecules with various therapeutic applications, including anti-inflammatory agents. nih.gov The methoxy group, an electron-donating substituent, can also play a crucial role. It can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding with biological targets, thereby enhancing potency and selectivity. For example, 4-methoxynicotinic acid has been noted for its potential anti-inflammatory and neuroprotective effects.

Development of Anti-tubercular Agents (based on methoxynicotinohydrazide derivatives)

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. One of the most important first-line anti-TB drugs is isoniazid, which is a hydrazide derivative of isonicotinic acid (a constitutional isomer of nicotinic acid). This has established the pyridine-hydrazide structure as a key pharmacophore for anti-TB activity.

Derivatives of 4-methoxynicotinic acid have demonstrated efficacy against Mycobacterium tuberculosis. By converting the carboxylic acid group of this compound into a hydrazide (forming a methoxynicotinohydrazide derivative), a new class of potential anti-TB agents can be synthesized. This approach combines the established anti-tubercular potential of the methoxy-substituted pyridine ring with the critical hydrazide functional group, mirroring the successful strategy of isoniazid. The fluorine atom would provide an additional element for optimizing the drug-like properties of these potential new agents.

Inhibitors of Viral Proteases (e.g., SARS-CoV-2 Main Protease) (based on methoxynicotinic acid analogs)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. rsc.orgnih.gov The search for inhibitors of this enzyme has been a global priority. Structural and computational studies have revealed that the active site of Mpro has specific pockets that can be targeted by small molecules.

Research into Mpro inhibitors has shown that molecules containing an electron-donating methoxy group on an aromatic ring can exhibit potent inhibitory activity. This makes the 6-methoxynicotinic acid scaffold a highly relevant starting point for designing novel SARS-CoV-2 Mpro inhibitors. The methoxy group can enhance binding within the enzyme's active site. The this compound structure provides a chemically tractable scaffold to build upon, attaching other pharmacophoric elements required for potent inhibition. For example, various heterocyclic compounds have been identified as Mpro inhibitors, and the nicotinic acid core provides a foundation for creating analogous structures with potentially improved properties. rug.nlnih.gov

Table of Research Findings on Selected SARS-CoV-2 Mpro Inhibitors

Compound/Class Key Finding Reference
m-methoxy & p-N,N'-dimethylamino substituted analogs Found to strongly inhibit SARS-CoV Mpro, with the m-N,N'-dimethylamino derivative being the most potent in its series. This highlights the benefit of electron-donating groups.
Boceprevir An approved Hepatitis C protease inhibitor that showed inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of ~5µM in one study. nih.gov
Manidipine A calcium channel blocker identified as an inhibitor of Mpro with an IC50 value of ~5µM. nih.gov
PF-00835231 A ketone-based inhibitor that potently blocks SARS-CoV-2 Mpro and showed no organ toxicity in rat studies.
Compounds 13a, 13b, 13c Novel small molecules identified through virtual screening that inhibit Mpro and display in vitro antiviral activity against SARS-CoV-2, with EC50 values in the mid-micromolar range. rug.nl

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands (based on 6-substituted nicotine (B1678760) derivatives)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are integral to cognitive processes, and their dysfunction is implicated in various human diseases, including Alzheimer's, Parkinson's, and schizophrenia. Consequently, nAChRs are significant targets for drug discovery. Research into the structure-affinity relationships of nAChR ligands has shown that modifications to the nicotine molecule can significantly influence its binding properties.

Studies on a series of 6-substituted nicotine analogs have provided detailed insights into how substituents on the pyridine ring affect affinity for nAChRs. The affinity, measured by Ki values, for these analogs ranges widely, from highly potent to very weak binders. nih.gov Research indicates that the lipophilicity (π) and the steric volume of the substituent at the 6-position are key determinants of binding affinity, whereas the electronic nature (σ) or the basicity of the pyridine nitrogen alone does not account for the variation in affinity. nih.gov This suggests that while lipophilic groups at this position can enhance affinity, an increase in the substituent's size can be detrimental. nih.gov

Binding Affinities of 6-Substituted Nicotine Analogs at nAChRs
Substituent at 6-PositionBinding Affinity (Ki, nM)
H (Nicotine)Variable (Baseline)
Analog 10.45
Analog 2>10000
Other AnalogsRanging between 0.45 and >10000

This table illustrates the broad range of binding affinities observed for nicotine analogs with different substituents at the 6-position, as reported in research studies. The specific nature of "Analog 1" and "Analog 2" refers to compounds within the studied series that showed the highest and lowest affinities, respectively. nih.gov

Scaffolds for Bicyclo[3.3.1]nonane Systems (based on 6-methoxynicotinic acid methyl ester)

The bicyclo[3.3.1]nonane framework is a privileged structural motif found in over 1,000 natural products and is of significant interest to researchers due to its presence in compounds with potential anticancer, neuroprotective, and anti-infective properties. The complex, rigid, three-dimensional structure of this scaffold makes it an attractive starting point for the synthesis of new therapeutic agents.

A key starting material for the construction of certain functionalized bicyclo[3.3.1]nonane systems is 6-methoxynicotinic acid methyl ester. nih.gov Synthetic routes have been developed where this ester undergoes a sequence of reactions to create a precursor primed for an intramolecular alkylation. nih.govnih.gov This crucial cyclization step, often facilitated by a base such as potassium carbonate, leads to the formation of the desired bicyclo[3.3.1]nonane core structure with a reported yield of 74%. nih.gov This synthetic pathway provides an efficient and valuable method for accessing these complex and medicinally relevant bicyclic systems. nih.gov

Synthesis of Bicyclo[3.3.1]nonane Core
Starting MaterialKey Reaction StepProductReported Yield
6-methoxynicotinic acid methyl esterIntramolecular AlkylationBicyclo[3.3.1]nonane core74%

This table summarizes the synthetic utility of 6-methoxynicotinic acid methyl ester in forming bicyclo[3.3.1]nonane systems. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-fluoro-6-methoxynicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature two singlets corresponding to the protons on the pyridine (B92270) ring. The methoxy (B1213986) group would present a sharp singlet, typically in the upfield region of the aromatic spectrum. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, the exact position of which can be concentration and solvent dependent. hw.ac.ukipb.pt

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the most downfield position. The carbon atoms of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the attached fluorine and methoxy substituents. The carbon of the methoxy group would be observed in the upfield region.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial technique for its characterization. wikipedia.org It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. A single resonance would be expected for the fluorine atom at the C-4 position. Furthermore, coupling between the fluorine and the neighboring protons and carbons (H-F and C-F coupling) would be observable in the respective spectra, providing definitive evidence for the substitution pattern. wikipedia.orgresearchgate.netbiophysics.org

Interactive Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.5sH-2
¹H~7.0sH-5
¹H~4.0s-OCH₃
¹H>10br s-COOH
¹³C~165sC=O
¹³C~160 (d, ¹JCF)dC-4
¹³C~155sC-6
¹³C~150sC-2
¹³C~110 (d, ²JCF)dC-5
¹³C~105 (d, ²JCF)dC-3
¹³C~55q-OCH₃
¹⁹F-110 to -130sC-F

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching of the methoxy group and the C-F stretching would also be observable, typically in the fingerprint region. Aromatic C-H and C=C/C=N stretching vibrations would appear in their characteristic regions. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-F bond, which may be weak in the IR spectrum.

Interactive Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-COOH)O-H stretch (dimer)2500-3300Broad, Strong
Carboxylic Acid (-COOH)C=O stretch1700-1730Strong
Aromatic RingC=C, C=N stretches1450-1600Medium-Strong
Methoxy (-OCH₃)C-H stretch2850-2960Medium
C-FC-F stretch1000-1300Strong
Aromatic RingC-H out-of-plane bend700-900Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. wiley.comlibretexts.org For this compound (C₇H₆FNO₃), the calculated exact mass would be confirmed by HRMS with high accuracy.

In addition to the molecular ion peak, mass spectrometry provides information about the fragmentation pattern of the molecule, which can further support the proposed structure. nih.govlibretexts.org Common fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals such as H₂O, CO, CO₂, and the methoxy group (-OCH₃).

Interactive Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

m/z (calculated) Formula Description
171.0332[C₇H₆FNO₃]⁺Molecular Ion (M⁺)
154.0296[C₇H₅FNO₂]⁺Loss of OH
142.0296[C₆H₅FNO₂]⁺Loss of CHO
126.0355[C₆H₄FNO]⁺Loss of COOH
114.0355[C₅H₄FNO]⁺Loss of CO and OCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, π → π* and n → π* transitions are expected. copernicus.orgresearchgate.net The position and intensity of the absorption maxima (λmax) are characteristic of the chromophoric system.

This technique is also a valuable tool for assessing the purity of a sample. The presence of impurities with different chromophores can lead to additional absorption bands or a change in the shape of the spectrum. The molar absorptivity (ε) can be determined using the Beer-Lambert law, providing quantitative information about the concentration of the compound in a solution.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show strong absorption bands in the UV region, likely between 220 and 300 nm, corresponding to the π → π* transitions of the substituted pyridine ring.

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)

While no crystal structure for this compound itself is publicly available, X-ray crystallography remains the gold standard for the unequivocal determination of the three-dimensional arrangement of atoms in the solid state. nih.govnanomegas.com This technique, when applied to suitable single crystals of derivatives of this compound, would provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov Such data is invaluable for understanding the solid-state packing and for computational modeling studies. The crystal structure of related nicotinic acid derivatives often reveals dimeric structures formed through hydrogen bonding between the carboxylic acid groups. rcsb.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules. nih.gov These methods model the electron density to calculate the energy and properties of a system, providing insights that are often difficult to obtain through experimentation alone. jetir.org For molecules like 4-Fluoro-6-methoxynicotinic acid, DFT can be used to optimize the molecular geometry, calculate spectroscopic signatures, and determine electronic properties that govern its chemical behavior.

A detailed DFT study on the analogous compound, 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC), using the B3LYP/6-311++G(d,p) basis set, offers a blueprint for how this compound would be analyzed. tib.eu Such a study would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. tib.eu

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. tib.eu These maps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting how the molecule will interact with other reagents or biological targets. For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and the pyridine (B92270) nitrogen, indicating sites prone to electrophilic attack or hydrogen bonding.

Note: Specific values are not available for this compound and would need to be calculated. The data presented here is illustrative based on studies of analogous compounds like 2-chloro-6-methoxypyridine-4-carboxylic acid. tib.eu

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions and Mechanism Elucidation

Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, this compound) might bind to the active site of a protein or receptor. nih.govacs.org This is crucial for drug discovery, as it helps to understand the structural basis of a compound's biological activity and can guide the design of more potent and selective molecules. nih.gov The process involves generating a 3D model of the ligand and docking it into the known structure of a target protein to calculate the most likely binding pose and affinity. nih.gov

For a nicotinic acid derivative, potential targets could include enzymes where such scaffolds have shown inhibitory activity, like cyclooxygenase (COX) or various kinases. acs.orgnih.gov A molecular docking study on the analogous compound 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) against the protein target for Mycobacterium tuberculosis (PDB ID: 1DF7) revealed a strong binding affinity. tib.eu

The analysis of the docked pose identifies key intermolecular interactions, such as:

Hydrogen Bonds: These are critical for anchoring the ligand in the binding pocket. The carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues like Arginine, Serine, or Histidine.

Hydrophobic Interactions: The pyridine ring and methoxy (B1213986) group can form van der Waals interactions with nonpolar residues in the active site.

Pi-Pi Stacking: The aromatic pyridine ring can stack with the aromatic rings of amino acids like Phenylalanine, Tyrosine, or Tryptophan.

The binding energy, typically expressed in kcal/mol, is calculated to quantify the affinity of the ligand for the receptor. A lower (more negative) binding energy suggests a more stable and favorable interaction. tib.eu These computational predictions can then be used to prioritize compounds for experimental testing.

Table 2: Illustrative Molecular Docking Results for an Analogous Compound (CMPC)

Target Protein Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
M. tuberculosis protein (1DF7) -7.2 ARG 171, SER 199 Hydrogen Bond
LEU 172, VAL 200 Hydrophobic

Source: Data based on the docking study of 2-chloro-6-methoxypyridine-4-carboxylic acid. tib.eu

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, chemists can understand how reactants are converted into products, identify key intermediates and transition states, and determine the factors that control reaction rate and selectivity. acs.org DFT calculations are again the primary method used for this purpose.

The elucidation of a reaction mechanism, for instance, the synthesis of a substituted nicotinic acid, involves several computational steps:

Geometry Optimization: The 3D structures and energies of the reactants, products, and any proposed intermediates are calculated.

Transition State Search: The highest energy point along the reaction coordinate, the transition state (TS), is located. This is a critical step, as the energy of the TS determines the activation energy and thus the rate of the reaction.

Frequency Calculation: These calculations confirm that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency corresponding to the reaction coordinate).

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete energy profile of the reaction can be constructed.

While a specific computational study on the synthesis mechanism of this compound is not available, studies on related processes, such as the oxidation of nicotine (B1678760) to nicotinic acid or the functionalization of pyridine rings, demonstrate the power of this approach. tib.eu For example, a computational study could compare different potential pathways for introducing the fluoro and methoxy groups onto the pyridine-3-carboxylic acid scaffold, determining which pathway is energetically most favorable under specific reaction conditions. This insight is invaluable for optimizing synthesis protocols, improving yields, and minimizing byproducts.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-6-methoxynicotinic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. Key steps include:

  • Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) at position 4 of the pyridine ring .
  • Methoxy Group Introduction : Nucleophilic substitution (e.g., using methoxide) or Mitsunobu reactions for oxygen-linked substituents at position 6 .
  • Carboxylic Acid Retention : Hydrolysis of ester intermediates under mild acidic conditions (e.g., HCl in methanol) to preserve the acid group .
    Optimization Tips : Monitor reaction progress via TLC/HPLC, adjust stoichiometry of fluorinating agents, and use inert atmospheres to avoid side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR : Verify fluorine substitution at position 4 (δ ≈ -110 to -120 ppm for aromatic C-F) .
    • ¹H NMR : Identify methoxy protons (singlet at δ ~3.8–4.0 ppm) and pyridine ring protons (split patterns due to fluorine coupling) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion [M-H]⁻ at m/z 200.04 (calculated for C₇H₅FNO₃) .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect residual solvents .

Q. What factors influence the chemical stability of this compound during storage and experimental use?

  • Fluorine Effects : The C-F bond enhances thermal stability but may increase susceptibility to nucleophilic attack in basic conditions (pH > 9) .
  • Moisture Sensitivity : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the methoxy group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the aromatic system .

Q. Which biological assays are suitable for preliminary screening of this compound?

  • Enzyme Inhibition : Test against kinases or dehydrogenases (e.g., lactate dehydrogenase) using fluorogenic substrates. IC₅₀ values can indicate potency .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to fluorine-enhanced membrane permeability .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

  • Substituent Variation :
    • Replace methoxy with trifluoromethoxy (enhanced lipophilicity) or ethoxy (steric effects) .
    • Introduce electron-withdrawing groups (e.g., nitro) at position 2 to modulate ring electronics .
  • Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical hydrogen-bonding interactions (e.g., carboxylate with ATP-binding pockets) .
  • Data Analysis : Compare logP, pKa, and IC₅₀ values across analogs to establish trends .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with protein structures (e.g., PDB: 2JDO) to prioritize targets like nicotinic acetylcholine receptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in solvated environments .
  • QSAR Models : Train Random Forest algorithms on datasets of fluorinated nicotinic acids to predict ADMET properties .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be optimized for this compound?

  • PK Parameters :
    • Bioavailability : Administer via intraperitoneal injection (5 mg/kg in DMSO/saline) and measure plasma concentrations via LC-MS/MS .
    • Half-Life : Terminal phase analysis using non-compartmental methods (WinNonlin®) .
  • PD Endpoints : Monitor biomarkers (e.g., TNF-α reduction in murine inflammation models) to correlate exposure with efficacy .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting)?

  • Dynamic Effects : Fluorine’s strong deshielding can split adjacent protons (e.g., H-5 coupling with F-4). Use deuterated DMSO to minimize solvent interference .
  • 2D NMR : HSQC and HMBC to assign ambiguous peaks and confirm through-space couplings .
  • X-ray Crystallography : Resolve tautomeric forms or protonation states in solid-state structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.